molecular formula C16H15NO4 B251854 N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B251854
分子量: 285.29 g/mol
InChI 键: CWCMZMIKEMFOOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,907, is a chemical compound that has been extensively studied in the field of neuroscience. MDB is a selective antagonist of the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse.

作用机制

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, where it modulates dopamine signaling. By blocking the D4 receptor, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive deficits in animal models of neuropsychiatric disorders, including schizophrenia and ADHD.

实验室实验的优点和局限性

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a selective antagonist of the D4 receptor, which allows for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models of neuropsychiatric disorders, which allows for the translation of preclinical findings to clinical applications.
However, there are also limitations to the use of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. One limitation is that it is a synthetic compound, which can limit its use in certain experimental paradigms. Additionally, the specific mechanism of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor is not fully understood, which can limit its use in certain experimental paradigms.

未来方向

There are several future directions for the study of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is the development of more selective D4 receptor antagonists, which can allow for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, the development of more potent D4 receptor antagonists can allow for the translation of preclinical findings to clinical applications.
Another future direction is the study of the specific mechanisms of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor. This can allow for a better understanding of the role of the D4 receptor in neuropsychiatric disorders and can lead to the development of more effective treatments.
Finally, the study of the effects of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other neurotransmitter systems can provide a more comprehensive understanding of its effects on cognitive processes. This can lead to the development of more effective treatments for neuropsychiatric disorders.

合成方法

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 1,2-dihydroxybenzene to form 1,4-benzodioxine. The final step involves the reaction of 1,4-benzodioxine with 6-aminohexanoic acid to form N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

科学研究应用

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of the D4 receptor. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.

属性

分子式

C16H15NO4

分子量

285.29 g/mol

IUPAC 名称

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15NO4/c1-19-13-4-2-3-12(10-13)17-16(18)11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18)

InChI 键

CWCMZMIKEMFOOK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

规范 SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

溶解度

42.8 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。